molecular formula C4H10N2OS B13491504 3-Amino-1-imino-1lambda6-thiolan-1-one

3-Amino-1-imino-1lambda6-thiolan-1-one

Cat. No.: B13491504
M. Wt: 134.20 g/mol
InChI Key: WMMKWEORTZMIQD-UHFFFAOYSA-N
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Description

3-Amino-1-imino-1lambda6-thiolan-1-one is a sulfur-containing heterocyclic compound It is characterized by a thiolane ring with an amino group and an imino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-imino-1lambda6-thiolan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino-thiol precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-imino-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiolanes depending on the substituent introduced.

Scientific Research Applications

3-Amino-1-imino-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-imino-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-imino-3-(methylamino)-1lambda6-thiolan-1-one dihydrochloride
  • 3-amino-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
  • 1-[(2-aminoethyl)imino]-1lambda6-thiolan-1-one

Uniqueness

3-Amino-1-imino-1lambda6-thiolan-1-one is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

1-imino-1-oxothiolan-3-amine

InChI

InChI=1S/C4H10N2OS/c5-4-1-2-8(6,7)3-4/h4,6H,1-3,5H2

InChI Key

WMMKWEORTZMIQD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=N)(=O)CC1N

Origin of Product

United States

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